N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1-benzothiophene-3-carboxylic acid with dimethylamine, followed by sulfonation with thiophene-2-sulfonyl chloride. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of beta-lactamase enzymes, enhancing the efficacy of beta-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene-3-carboxylic acid derivatives: Known for their antimicrobial and anticancer properties.
Benzo[b]thieno[2,3-d]thiophene derivatives: Used in organic electronics and as semiconductors
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide stands out due to its unique combination of a benzothiophene core with a dimethylaminoethyl group and a thiophene-2-sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a benzothiophene moiety, a dimethylamino group, and a thiophene ring, which contribute to its unique chemical properties. The IUPAC name is N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide. Its molecular formula is C17H17ClN2O2S2 with a molecular weight of 348.90 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols.
- Addition of isocyanates to form the final product.
The reaction conditions are optimized for yield and purity, employing techniques such as crystallization and chromatography for purification.
Biological Mechanisms
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes such as kinases involved in cell signaling pathways, which is crucial for its anticancer effects.
- Anti-inflammatory Activity : It exhibits significant inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Studies indicate potential efficacy against various bacterial strains.
Anticancer Activity
Research has shown that the compound can inhibit cancer cell proliferation. For instance, in vitro studies demonstrated that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 12.5 | |
A549 (Lung) | 15.0 | |
HeLa (Cervical) | 10.0 |
Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation in various models. For example, it inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
- Case Study on Anticancer Effects : A study evaluated the efficacy of this compound in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.
- Case Study on Anti-inflammatory Mechanism : Another study focused on the compound's ability to modulate cytokine release in rheumatoid arthritis models, showing a marked decrease in joint swelling and pain.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S3/c1-18(2)14(10-17-23(19,20)16-8-5-9-21-16)13-11-22-15-7-4-3-6-12(13)15/h3-9,11,14,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKLHYUYJPEYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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